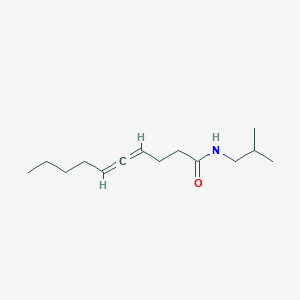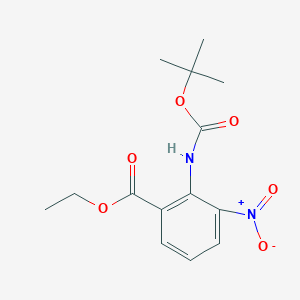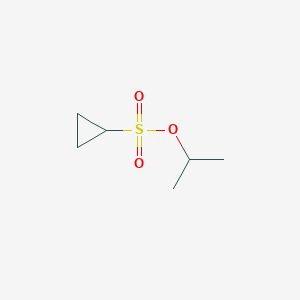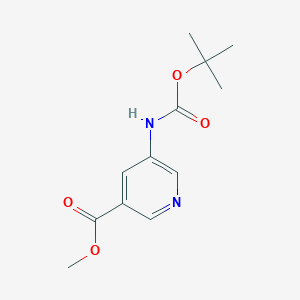
Methyl 5-(tert-butoxycarbonylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound with the CAS Number: 168618-38-0 and a molecular weight of 252.27 . It is a white solid and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular formula of Methyl 5-(tert-butoxycarbonylamino)nicotinate is C12H16N2O4 . The Inchi Code is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) .Physical And Chemical Properties Analysis
Methyl 5-(tert-butoxycarbonylamino)nicotinate is a white solid with a molecular weight of 252.27 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
-
Tuberculosis Diagnosis
- Field : Medical Science
- Application : Methyl nicotinate (MN) is a volatile organic marker of Mycobacterium tuberculosis. Its detection in human breath can facilitate non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .
- Method : Two different methods were used in the studies I found. One used a fluorescent assay consisting of CdTe quantum dots (QD) and cobalt-metalized tetrakis (4-carboxyphenyl) porphyrin (CoTCPP) nanosheets . The other used a sensing platform designed with silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles .
- Results : The fluorescent assay showed sensitivity and selectivity to detect MN in vapor samples with a limit of detection of 0.59 μM . The TiO2/SiNWs sensor demonstrated good accuracy and reproducibility with a limit of detection (LOD) of 10 ppb .
-
Pharmaceutical Formulation Analysis
- Field : Pharmaceutical Science
- Application : Methyl nicotinate (MN) is assessed simultaneously with other compounds in pharmaceutical formulations .
- Method : The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment .
- Results : The limits of detection of MN were found to be 0.0144 .
-
Muscle and Joint Pain Relief
- Field : Medical Science
- Application : Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .
- Method : It’s applied topically to the affected area .
- Results : The application provides temporary relief of aches and pains in muscles, tendons, and joints .
-
Improving Peripheral Blood Collection
- Field : Medical Science
- Application : Local application of methyl nicotinate solution can change the content and proportion of blood cells in peripheral blood samples .
- Method : The solution is applied locally to the area where the blood sample is to be collected .
- Results : The treatment is considered a safe and reliable method for improving peripheral blood collection .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMWYMMDOSOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596733 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-butoxycarbonylamino)nicotinate | |
CAS RN |
168618-38-0 |
Source


|
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

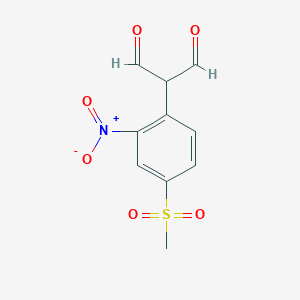
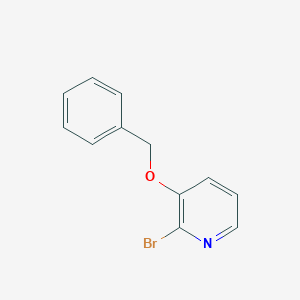
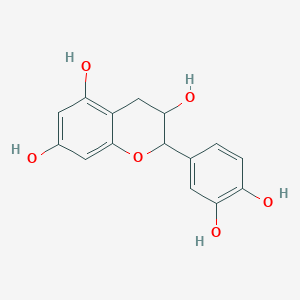
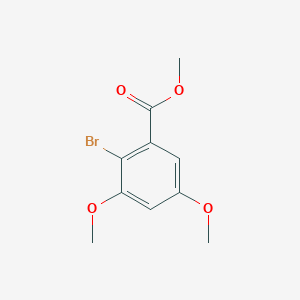
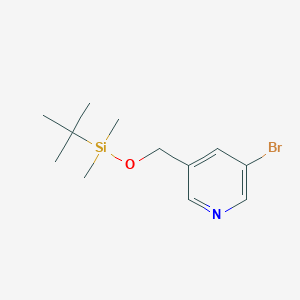
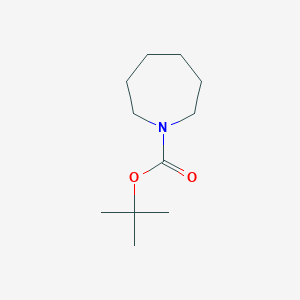
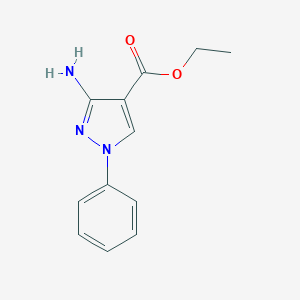
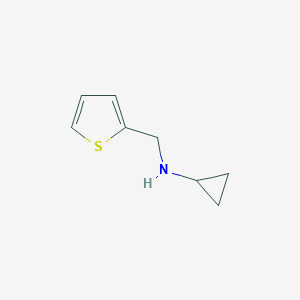
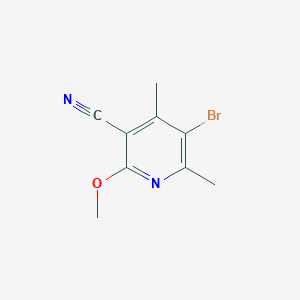
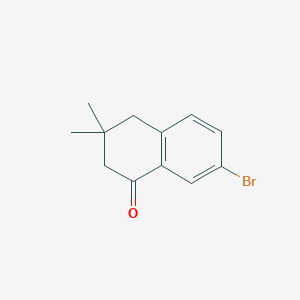
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
